molecular formula C6H13NO2 B2476688 Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- CAS No. 89209-12-1

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-

Cat. No.: B2476688
CAS No.: 89209-12-1
M. Wt: 131.175
InChI Key: OHICCAZEETWRET-YFKPBYRVSA-N
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Description

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and racemic mixture. This specificity makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-hydroxy-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHICCAZEETWRET-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89209-12-1
Record name (3S)-3-hydroxy-N,N-dimethylbutanamide
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